![molecular formula C8H10FN B152431 (S)-1-(4-Fluorophenyl)ethylamine CAS No. 66399-30-2](/img/structure/B152431.png)
(S)-1-(4-Fluorophenyl)ethylamine
Overview
Description
“(S)-1-(4-Fluorophenyl)ethylamine” is a chemical compound used in organic synthesis . It acts as a ligand and forms a coordination complex, diacetato-2-O-bis[(S)-1-(4-fluorophenyl)ethylamine-N]palladium(II), by reacting with palladium(II) acetate .
Molecular Structure Analysis
The molecular formula of “(S)-1-(4-Fluorophenyl)ethylamine” is C8H10FN . Its molecular weight is 139.17 g/mol .Chemical Reactions Analysis
“(S)-1-(4-Fluorophenyl)ethylamine” reacts with palladium(II) acetate to form a coordination complex . No hazardous reactions have been reported under normal processing .Physical And Chemical Properties Analysis
“(S)-1-(4-Fluorophenyl)ethylamine” is a clear colorless liquid . It is miscible with dimethyl sulfoxide . The compound has a molecular weight of 139.17 g/mol .Scientific Research Applications
Spectroscopic Studies
(S)-1-(4-Fluorophenyl)ethylamine has been used in spectroscopic studies to understand the structural features of hydrated clusters. This research helps in understanding molecular interactions and bonding properties .
Perovskite Light-Emitting Diodes (PeLEDs)
This compound serves as an additive in defect-passivation strategies for fabricating efficient sky-blue PeLEDs, which are promising for future display technologies .
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that the compound forms a hydrogen bond with a water molecule, which is hydrogen-bonded to the nitrogen lone pair of the folded ethylamino side chain . This interaction could potentially influence its interaction with its targets.
Biochemical Pathways
The compound has been used in the fabrication of efficient sky-blue perovskite light-emitting diodes (peleds), where it plays a role in reducing nonradiative recombination loss caused by defects .
Pharmacokinetics
Its solubility in water and some organic solvents like methanol and ethanol could potentially influence its bioavailability.
Result of Action
In the context of peleds, it has been shown to improve perovskite crystallinity and passivate defects, thereby reducing nonradiative recombination loss and preserving the phase dispersion of the low dimensional phases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (S)-1-(4-Fluorophenyl)ethylamine. For instance, the presence of a water molecule in its structure suggests that hydration could potentially influence its stability and interactions .
properties
IUPAC Name |
(1S)-1-(4-fluorophenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCLEUGNYRXBMZ-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4-Fluorophenyl)ethylamine | |
CAS RN |
66399-30-2 | |
Record name | (S)-1-(4-Fluorophenyl)-ethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of (S)-1-(4-Fluorophenyl)ethylamine in the formation of cyclopalladated complexes?
A1: The research article investigates the formation of cyclopalladated complexes, focusing on the role of (S)-1-(4-Fluorophenyl)ethylamine as a ligand. The study confirms that (S)-1-(4-Fluorophenyl)ethylamine initially forms a simple coordination complex with palladium(II) acetate, specifically trans-[Pd(O2CMe)2(4-FC6H3CHMeNH2)2]. [] This complex, characterized by X-ray crystallography, serves as a crucial intermediate in the cyclopalladation reaction. [] The subsequent reaction with additional palladium(II) acetate leads to the formation of a acetate-bridged dinuclear complex where the (S)-1-(4-Fluorophenyl)ethylamine ligand has undergone cyclopalladation, resulting in a C-Pd bond. []
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